4-Nitro-DL-phenylalanine
CAS No.: 2922-40-9
VCID: VC21536516
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Nitro-DL-phenylalanine, also known as 2-amino-3-(4-nitrophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is a C-nitro compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is functionally related to phenylalanine and is widely used in various research fields due to its unique properties. Applications4-Nitro-DL-phenylalanine is utilized in several research areas:
Research FindingsIn biochemical research, 4-Nitro-DL-phenylalanine is valuable for understanding protein interactions and enzyme activities. Its role in pharmaceutical development highlights its potential as a precursor for drugs targeting neurological disorders. Additionally, its use in analytical chemistry aids in the quantification and analysis of amino acids, which is crucial for understanding complex biological systems. |
---|---|
CAS No. | 2922-40-9 |
Product Name | 4-Nitro-DL-phenylalanine |
Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | 2-amino-3-(4-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
Standard InChIKey | GTVVZTAFGPQSPC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |
Synonyms | 4-Nitro-DL-phenylalanine;2922-40-9;2-amino-3-(4-nitrophenyl)propanoicacid;p-Nitrophenylalanine;p-Nitro-dl-phenylalanine;4-Nitrophenylalanine;dl-p-Nitrophenylalanine;H-DL-Phe(4-NO2)-OH;DL-Phenylalanine,4-nitro-;GTVVZTAFGPQSPC-UHFFFAOYSA-N;NSC-14786;2-Amino-3-(4-nitrophenyl)propionicacid;ST086621;2-Amino-3-(4-nitro-phenyl)-propionicacid;1991-83-9;4-Nitro-Dl-PhenylalanineHydrate;4-Nitrophenylalanine#;ACMC-209ruq;H-p-Nitro-DL-Phe-OH;207569-25-3;WLN:WNRD1YZVQ;p-Nitrophenylalanine,DL-;AC1L22KG;4-NITRO-DL-PHE-OH;L-.beta.-Nitrophenylalanine |
PubChem Compound | 65089 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume